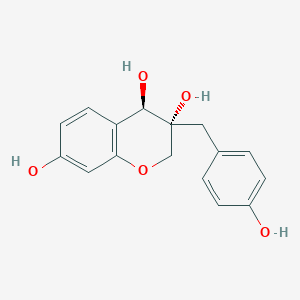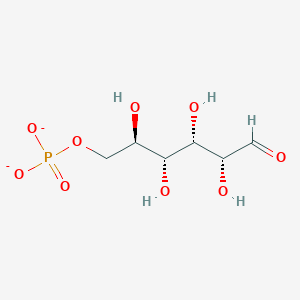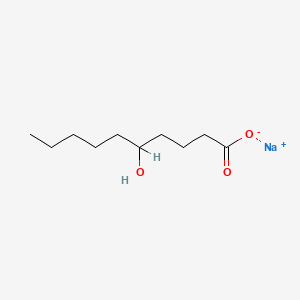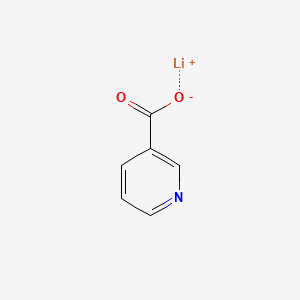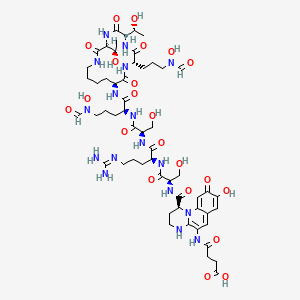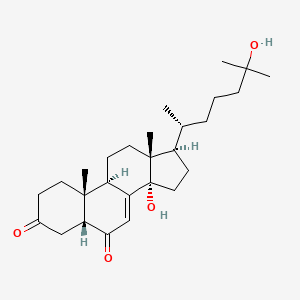
(S)-lorglumide sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-lorglumide sodium is an organic sodium salt obtained by formal condensation of N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-L-alpha-glutamine with one equivalent of sodium hydroxide. The racemate is lorglumide sodium, a CCK antagonist. It contains a (S)-lorglumide(1-). It is an enantiomer of a (R)-lorglumide sodium.
Applications De Recherche Scientifique
Pancreatic Growth and Enzyme Composition
(S)-lorglumide sodium, as a potent cholecystokinin (CCK) receptor blocker, has been studied for its effects on pancreatic growth and enzyme composition. Takács et al. (1990) found that lorglumide significantly decreased pancreatic weight, content of soluble protein, trypsinogen, and chymotrypsinogen in rats, indicating its potential role in influencing pancreatic functions through CCK receptor antagonism (Takács, Nagy, Pap, & Varró, 1990).
Prostate Cancer Imaging
Sturzu et al. (2012) explored the use of lorglumide in prostate cancer imaging. Lorglumide, conjugated with a fluorescent dye and an MRI contrast agent, showed preferential staining of PC3 prostate carcinoma cells. This study suggests lorglumide's potential as a tissue-specific marker in prostate cancer diagnostics and therapy (Sturzu, Sheikh, Klose, Echner, Kalbacher, Deeg, Nägele, Horger, Schwentner, Ernemann, & Heckl, 2012).
Gastric Acid Secretion
Van de Brug et al. (1990) demonstrated that lorglumide almost completely inhibited gastrin-stimulated gastric acid secretion in rats. This finding highlights lorglumide's effectiveness in modulating gastric acid secretion, potentially offering insights into gastroenterological treatments (Van de Brug, Jansen, Kuijpers, & Lamers, 1990).
Acute Experimental Pancreatitis
Kosidło et al. (1992) studied the effect of lorglumide on acute experimental pancreatitis in rats. They found that lorglumide moderated the changed plasma proteinase-antiproteinase balance and indicated a protective effect in this model of pancreatitis (Kosidło, Rydzewska, & Gabryelewicz, 1992).
Pharmacokinetic Study
Sharma et al. (2012) developed and validated a method for estimating lorglumide in mouse plasma, which is essential for understanding the pharmacokinetics of lorglumide. This method could be crucial for further research on lorglumide's pharmacological properties (Sharma, Police, Kumar, Pawar, Giri, Rajagopal, & Mullangi, 2012).
Propriétés
Nom du produit |
(S)-lorglumide sodium |
|---|---|
Formule moléculaire |
C22H31Cl2N2NaO4 |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
sodium;(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate |
InChI |
InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |
Clé InChI |
JCNPYMDDOUQTBK-FYZYNONXSA-M |
SMILES isomérique |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
SMILES canonique |
CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




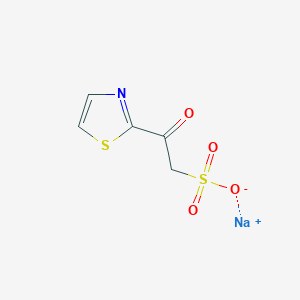



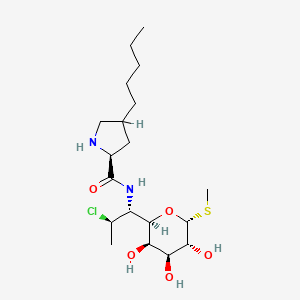

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)
